Cas no 4887-85-8 (1H-Benzimidazole,1-butyl-2-methyl-)
4887-85-8 structure
Product Name:1H-Benzimidazole,1-butyl-2-methyl-
CAS-nummer:4887-85-8
MF:C12H16N2
MW:188.268842697144
CID:332261
PubChem ID:335472
Update Time:2025-04-19
1H-Benzimidazole,1-butyl-2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazole,1-butyl-2-methyl-
- 1-butyl-2-methylbenzimidazole
- 1H-Benzimidazole,1-butyl-2-methyl-(9CI)
- 1-butyl-2-methyl-1H-benzo[d]imidazole
- 1-Butyl-2-methyl-1H-benzoimidazole
- 1-Butyl-2-methylbenzimidazol
- 1-n-butyl-2-methylbenzimidazole
- AC1L7HK7
- HMS1674P15
- NSC345180
- STOCK1S-01818
- SureCN1022300
- SCHEMBL1022300
- CHEMBL4870103
- NSC-345180
- Z57114915
- QFCMOFRLADNCHO-UHFFFAOYSA-N
- AKOS000560008
- 4887-85-8
- NSC 345180
- DTXSID30319415
-
- Inchi: 1S/C12H16N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,3-4,9H2,1-2H3
- InChI-sleutel: QFCMOFRLADNCHO-UHFFFAOYSA-N
- LACHT: N1(C(C)=NC2C=CC=CC1=2)CCCC
Berekende eigenschappen
- Exacte massa: 188.13148
- Monoisotopische massa: 188.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 181
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 17.8Ų
Experimentele eigenschappen
- Dichtheid: 1.03
- Kookpunt: 328.3°C at 760 mmHg
- Vlampunt: 152.4°C
- Brekindex: 1.564
- PSA: 17.82
- LogboekP: 3.14480
1H-Benzimidazole,1-butyl-2-methyl- Gerelateerde literatuur
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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